2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether (HEVE), is a highly versatile bifunctional monomer featuring an electron-rich vinyl ether group and a primary hydroxyl group separated by a short two-carbon aliphatic spacer . In industrial procurement, it is primarily sourced as a critical initiator for polyether macromonomers (such as EPEG used in superplasticizers) and as a reactive building block for UV-curable coatings, adhesives, and functionalized copolymers [1]. Its dual-reactivity profile allows chemists to selectively polymerize the vinyl ether moiety via cationic or radical pathways while preserving the hydroxyl group for post-polymerization modification, making it a high-value precursor for advanced material synthesis [2].
Substituting 2-(Vinyloxy)ethanol with common hydroxyl-functionalized analogs fundamentally alters polymerization kinetics and final material properties. Replacing it with 2-hydroxyethyl methacrylate (HEMA) shifts the reaction from a vinyl ether pathway to a methacrylate radical pathway, destroying the ability to form strictly alternating copolymers with electron-deficient monomers [1]. Furthermore, substituting it with the closely related 4-hydroxybutyl vinyl ether (HBVE) introduces a longer four-carbon spacer, which significantly increases the hydrophobicity and alters the phase separation properties of the resulting polymer network [2]. In industrial polycarboxylate superplasticizer manufacturing, replacing 2-(Vinyloxy)ethanol-derived EPEG with isoprenol-derived TPEG drastically reduces room-temperature copolymerization reactivity with acrylic acid, necessitating higher energy inputs during production[3].
2-(Vinyloxy)ethanol serves as the foundational initiator for Ethylene glycol monovinyl polyethylene glycol ether (EPEG). In aqueous free-radical copolymerization with acrylic acid (AA), EPEG demonstrates significantly higher monomer conversion rates at room temperature compared to traditional isoprenyl oxy-polyethylene glycol ether (IPEG/TPEG) [1]. This elevated reactivity allows for efficient low-temperature polymerization, reducing the thermal energy required during the manufacturing of concrete admixtures.
| Evidence Dimension | Copolymerization reactivity with acrylic acid at room temperature |
| Target Compound Data | 2-(Vinyloxy)ethanol-derived EPEG (exhibits rapid, high-conversion kinetics at 20-25 °C) |
| Comparator Or Baseline | Isoprenol-derived TPEG/IPEG (requires higher temperatures or optimized conditions for equivalent conversion) |
| Quantified Difference | Higher AA conversion ratios and denser side-chain grafting under identical low-temperature conditions |
| Conditions | Aqueous free-radical copolymerization with acrylic acid |
Buyers manufacturing concrete admixtures can utilize 2-(Vinyloxy)ethanol-derived macromonomers to reduce energy costs via room-temperature polymerization.
The aliphatic spacer length between the polymerizable vinyl ether and the hydroxyl group dictates the hydrophilicity and lower critical solution temperature (LCST) of the resulting polymer. 2-(Vinyloxy)ethanol (HEVE), possessing a compact 2-carbon spacer, yields polymers that are significantly more hydrophilic than those derived from 4-hydroxybutyl vinyl ether (HBVE), which contains a 4-carbon spacer [1]. This structural compactness increases the hydrogen-bonding density in aqueous environments.
| Evidence Dimension | Aliphatic spacer length and resulting polymer hydrophilicity |
| Target Compound Data | 2-(Vinyloxy)ethanol (2-carbon ethyl spacer) |
| Comparator Or Baseline | 4-Hydroxybutyl vinyl ether (HBVE) (4-carbon butyl spacer) |
| Quantified Difference | 50% reduction in aliphatic spacer carbon count, leading to higher water solubility and distinct LCST phase separation profiles |
| Conditions | Direct radical (RAFT) polymerization of hydroxy-functional vinyl ethers |
For formulators of biomedical hydrogels or water-soluble adhesives, selecting the 2-carbon spacer of 2-(Vinyloxy)ethanol ensures maximum hydrophilicity compared to butyl-spaced analogs.
Unlike standard methacrylates like HEMA, which typically form random or statistical copolymers, the electron-rich vinyl ether group of 2-(Vinyloxy)ethanol (HEVE) allows for the formation of strictly alternating copolymers when reacted with electron-deficient monomers. For example, the copolymerization of HEVE with dimethyl maleate yields well-defined alternating structures (Mw/Mn < 1.93) up to high conversions [1]. This level of sequence control is fundamentally unachievable with methacrylates under identical free-radical conditions.
| Evidence Dimension | Copolymer sequence architecture with electron-deficient monomers |
| Target Compound Data | 2-(Vinyloxy)ethanol (forms strictly alternating sequences, r_HEVE ≈ 0) |
| Comparator Or Baseline | 2-Hydroxyethyl methacrylate (HEMA) (forms random/statistical sequences) |
| Quantified Difference | Near 1:1 alternating sequence control for HEVE vs. statistical distribution for HEMA |
| Conditions | Free radical or RAFT copolymerization with electron-deficient comonomers (e.g., dimethyl maleate) |
For advanced materials requiring exact placement of hydroxyl groups along the polymer backbone, 2-(Vinyloxy)ethanol provides superior sequence control over traditional methacrylate monomers.
2-(Vinyloxy)ethanol is a critical precursor for synthesizing ethylene glycol vinyl glycidyl ether (EGVGE). Studies on the anionic ring-opening copolymerization of epoxides demonstrate that the purity of this precursor is paramount; monomer purities strictly >99% are required to suppress chain-transfer side reactions[1]. Utilizing lower-purity grades introduces protic impurities that prematurely terminate the living chain end, severely broadening the molecular weight distribution.
| Evidence Dimension | Chain-transfer side reactions during anionic polymerization |
| Target Compound Data | High-purity 2-(Vinyloxy)ethanol (>99%) (yields EGVGE that supports controlled living polymerization) |
| Comparator Or Baseline | <99% purity baseline (contains unreacted glycols or protic impurities) |
| Quantified Difference | >99% purity suppresses chain transfer; <99% purity results in observable chain transfer and loss of molecular weight control |
| Conditions | Anionic ring-opening copolymerization of epoxides (e.g., EO and EGVGE) |
Procurement must prioritize highly purified 2-(Vinyloxy)ethanol (>99%) to ensure reproducible, defect-free architectures in advanced polyether synthesis.
Used as the primary initiator to synthesize EPEG macromonomers, which are subsequently copolymerized with acrylic acid at room temperature to produce energy-efficient, high-performance concrete admixtures with excellent slump retention [1].
Employed as a hydrophilic monomer in RAFT polymerization to create LCST-tunable, water-soluble polymers and hydrogels for drug delivery, leveraging its short 2-carbon spacer for maximum hydrophilicity compared to longer-chain analogs [2].
Utilized as a reactive diluent and cross-linking intermediate in cationic UV-curing formulations, where the electron-rich vinyl ether group provides rapid curing speeds and the pendant hydroxyl group enhances substrate adhesion via hydrogen bonding [3].
Acts as a high-purity precursor for ethylene glycol vinyl glycidyl ether (EGVGE), enabling the production of gradient-type poly(ethylene oxide) copolymers with pendant vinyl groups for precise post-polymerization functionalization via thiol-ene click chemistry [4].
Flammable